molecular formula C12H14N4O2 B14525839 5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 62348-50-9

5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14525839
CAS No.: 62348-50-9
M. Wt: 246.27 g/mol
InChI Key: SSHNNLGQTRDXQG-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the desired pyrimidine ring structure with the appropriate substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain high temperatures and efficient mixing. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of reduced amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

62348-50-9

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-amino-3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N4O2/c1-15(8-6-4-3-5-7-8)10-9(13)11(17)16(2)12(18)14-10/h3-7H,13H2,1-2H3,(H,14,18)

InChI Key

SSHNNLGQTRDXQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N(C)C2=CC=CC=C2)N

Origin of Product

United States

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